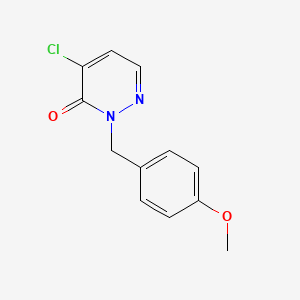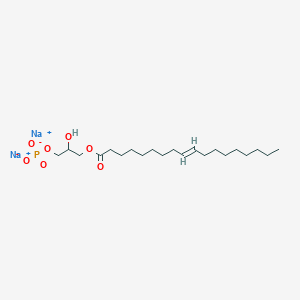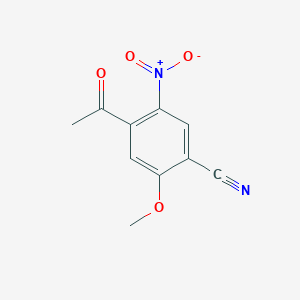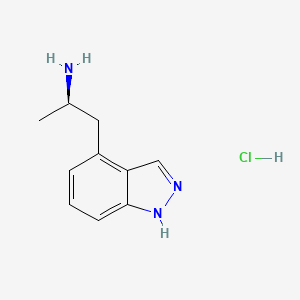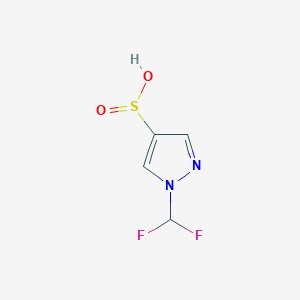
4-(Aminoethyl)salicylic acid hbr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminoethyl)salicylic acid hydrobromide is a chemical compound with the molecular formula C9H12BrNO3. It is a derivative of salicylic acid, where an aminoethyl group is attached to the fourth position of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminoethyl)salicylic acid hydrobromide typically involves the following steps:
Starting Material: The process begins with salicylic acid as the starting material.
Nitration: Salicylic acid undergoes nitration to introduce a nitro group at the fourth position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with ethylene oxide to introduce the aminoethyl group.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for 4-(Aminoethyl)salicylic acid hydrobromide follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminoethyl)salicylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrobromide group can be substituted with other halides or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
4-(Aminoethyl)salicylic acid hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions requiring anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-(Aminoethyl)salicylic acid hydrobromide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminosalicylic acid: A related compound used in the treatment of tuberculosis.
Salicylic acid: A precursor to 4-(Aminoethyl)salicylic acid hydrobromide, widely used in skincare products.
Aminosalicylic acid: Another derivative with similar anti-inflammatory properties
Uniqueness
4-(Aminoethyl)salicylic acid hydrobromide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the aminoethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H12BrNO3 |
|---|---|
Poids moléculaire |
262.10 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide |
InChI |
InChI=1S/C9H11NO3.BrH/c10-4-3-6-1-2-7(9(12)13)8(11)5-6;/h1-2,5,11H,3-4,10H2,(H,12,13);1H |
Clé InChI |
DSAWDWPOVQSTKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCN)O)C(=O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


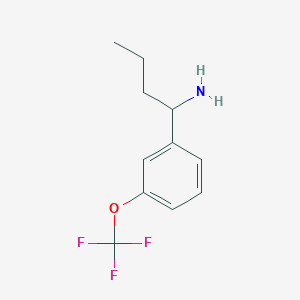


![6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
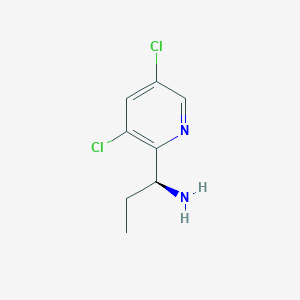
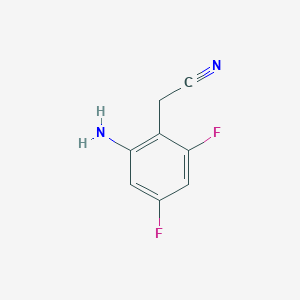
![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)
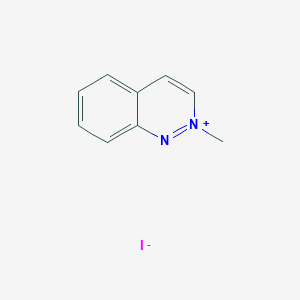
![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)
